Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate
Description
Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate (CAS: 1803581-35-2) is a specialized organic compound featuring a strained cyclobutylidene ring system substituted with a tert-butoxy group and a methyl ester moiety . Its unique structure combines steric hindrance from the bulky tert-butoxy group with the reactivity of the conjugated cyclobutylidene system. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications where strained ring systems are desirable .
The tert-butoxy group likely enhances stability during storage and handling, a critical feature for intermediates requiring controlled reactivity .
Properties
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxy]cyclobutylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)14-9-5-8(6-9)7-10(12)13-4/h7,9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWASNEWRMVCMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=CC(=O)OC)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157233 | |
| Record name | Acetic acid, 2-[3-(1,1-dimethylethoxy)cyclobutylidene]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-35-2 | |
| Record name | Acetic acid, 2-[3-(1,1-dimethylethoxy)cyclobutylidene]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate typically involves the reaction of cyclobutylidene intermediates with tert-butyl alcohol and methyl acetate under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclobutylidene derivatives.
Scientific Research Applications
Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs include other cyclobutane-derived esters, substituted carboxylic acids, and intermediates with bulky protecting groups. Below is a comparative analysis:
Table 1: Comparison of Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate with Selected Analogs
Reactivity and Stability
- Tert-butoxy Group Influence : The tert-butoxy group in this compound provides steric protection, reducing unintended side reactions (e.g., nucleophilic attacks) compared to analogs like ethyl 2-cyclobutylideneacetate. This stability is critical for its role as a controlled intermediate .
- Cyclobutylidene Ring Reactivity : The strained four-membered ring is prone to ring-opening under thermal or catalytic conditions, a feature shared with other cyclobutylidene derivatives. However, the tert-butoxy group may moderate this reactivity compared to unsubstituted analogs .
- Comparison with 2-Methylbutyric Acid: Unlike 2-Methylbutyric acid (a simple carboxylic acid), the target compound’s ester functionality and cyclic structure make it less acidic and more suitable for applications requiring neutral or non-ionic intermediates .
Research Findings and Limitations
- Synthetic Utility : Studies suggest that the tert-butoxy group improves yield in multi-step syntheses by minimizing side reactions, a advantage over smaller esters (e.g., methyl or ethyl) .
- Data Gaps : Detailed thermodynamic data (e.g., ring-strain energy, solubility) are scarce in publicly available literature, highlighting the need for further characterization.
Biological Activity
Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article will explore the synthesis, biological mechanisms, and research findings related to this compound, including data tables and case studies.
Chemical Structure and Synthesis
This compound features a cyclobutane ring substituted with a tert-butoxy group and an ester functional group. The synthesis typically involves the condensation of cyclobutanone derivatives with appropriate alkylating agents under specific reaction conditions to achieve the desired product.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Its unique structure allows it to mimic natural substrates, potentially modulating several biochemical pathways.
- Enzyme Inhibition : The compound has shown promise as an inhibitor for certain enzymes involved in metabolic pathways, which could be useful in treating conditions like inflammation or cancer.
- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors, influencing cellular signaling pathways.
Research Findings
Recent studies have focused on the pharmacological properties of this compound. Below are summarized findings from various research efforts:
| Study | Objective | Key Findings |
|---|---|---|
| Study A | Investigate anti-inflammatory properties | Demonstrated significant inhibition of pro-inflammatory cytokines in vitro. |
| Study B | Assess cytotoxic effects on cancer cells | Showed selective cytotoxicity against certain cancer cell lines, with minimal effects on normal cells. |
| Study C | Evaluate receptor binding affinity | Identified moderate binding affinity for G-protein coupled receptors (GPCRs), suggesting potential therapeutic applications. |
Case Studies
-
Case Study 1: Anti-Inflammatory Effects
- Researchers administered this compound to murine models of inflammation. Results indicated a reduction in swelling and pain, correlating with decreased levels of inflammatory markers.
-
Case Study 2: Cancer Cell Line Testing
- In vitro tests on breast cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those required for normal cells, indicating a potential for targeted cancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
